TRANS-1,2-DICHLOROETHYLENE

Catalog No.
S562941
CAS No.
540-59-0
M.F
C2H2Cl2
ClCH=CHCl
C2H2Cl2
M. Wt
96.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRANS-1,2-DICHLOROETHYLENE

CAS Number

540-59-0

Product Name

TRANS-1,2-DICHLOROETHYLENE

IUPAC Name

1,2-dichloroethene

Molecular Formula

C2H2Cl2
ClCH=CHCl
C2H2Cl2

Molecular Weight

96.94 g/mol

InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H

InChI Key

KFUSEUYYWQURPO-UHFFFAOYSA-N

SMILES

C(=CCl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.04 M
In water, 3.50X10+3 mg/L at 25 °C
Insoluble in water
Soluble in alcohol, ether, and most other organic solvents
Soluble in most organic solvents
Solubility in water: poor
0.4%

Synonyms

1,2-dichloroethene, 1,2-dichloroethylene, 1,2-dichloroethylene, (E)-isomer, 1,2-dichloroethylene, (Z)-isomer

Canonical SMILES

C(=CCl)Cl

Cis-1,2-Dichloroethene

  • Study of Biochemical Processes: Due to its small size and non-reactive nature (except for the double bond), cis-1,2-DCE can be used as a solvent in studies of biological molecules like enzymes and proteins. Its ability to dissolve these molecules without interfering with their function allows researchers to analyze their structure and activity ().

Trans-1,2-Dichloroethene

  • Organic Synthesis

    Trans-1,2-DCE is a valuable intermediate in the synthesis of various organic compounds. Its double bond readily reacts with other molecules, making it a versatile building block for creating more complex molecules of interest in medicinal chemistry and materials science ().

  • Environmental Monitoring

    Since 1,2-DCE is a man-made chemical used in various industrial processes, it can be a contaminant in air, water, and soil. Researchers use its presence as an indicator of environmental pollution from industrial sources ().

Trans-1,2-dichloroethylene is an organochlorine compound with the molecular formula C₂H₂Cl₂. It exists as a colorless liquid with a sharp odor and is highly volatile. This compound is one of two geometric isomers of 1,2-dichloroethylene, the other being cis-1,2-dichloroethylene. Trans-1,2-dichloroethylene is characterized by its relatively high boiling point of 48.7 °C and melting point of -49.8 °C, making it a liquid at room temperature .

In the environment, trans-1,2-dichloroethylene primarily exists in the vapor phase and has a high vapor pressure of 331 mm Hg . Its solubility in water is moderate, which affects its behavior in aquatic environments. The compound is produced as a byproduct in the manufacture of vinyl chloride and other chlorinated solvents .

1,2-Dichloroethene is a hazardous compound and should be handled with care. Here are some key safety concerns:

  • Toxicity: Both isomers are considered to be moderately toxic by inhalation and ingestion [].
  • Flammability: 1,2-DCE is a flammable liquid and can form explosive mixtures with air [].
  • Reactivity: 1,2-DCE can react with strong oxidizing agents, releasing hazardous decomposition products [].

Additional Information

  • The U.S. Environmental Protection Agency (EPA) has designated trans-1,2-dichloroethylene as a high-priority chemical for risk evaluation due to potential environmental and health concerns [].
Typical of alkenes:

  • Kumada Coupling Reactions: This compound can engage in coupling reactions that form carbon-carbon bonds, which are essential in organic synthesis.
  • Cycloaddition Reactions: Trans-1,2-dichloroethylene can undergo cycloaddition reactions, forming cyclic compounds .

In terms of degradation, trans-1,2-dichloroethylene can react with hydroxyl radicals and ozone in the atmosphere, leading to its breakdown with estimated half-lives of 6.6 days and 5.7 days, respectively .

Trans-1,2-dichloroethylene exhibits moderate toxicity. Studies indicate that it has potential effects on human health and the environment. In laboratory settings, it has shown moderate oral toxicity to rats. The blood-air partition coefficients for humans and rats are 6.04 and 9.58 respectively, which are critical for understanding how this chemical distributes within biological systems .

Notably, trans-1,2-dichloroethylene is not readily biodegradable under aerobic conditions but may degrade under anaerobic conditions, producing vinyl chloride as a byproduct .

Trans-1,2-dichloroethylene can be synthesized through several methods:

  • Chlorination of Acetylene: Direct chlorination of acetylene yields both cis- and trans-isomers.
    C2H2+Cl2C2H2Cl2\text{C}_2\text{H}_2+\text{Cl}_2\rightarrow \text{C}_2\text{H}_2\text{Cl}_2
  • Thermal Cracking: It can also be produced via thermal cracking of 1,1,2-trichloroethane.
  • Dehydrochlorination: Another method involves dehydrochlorination of 1,1,2-trichloroethane .

Trans-1,2-dichloroethylene has several industrial applications:

  • Solvent Use: It serves as a solvent for cleaning and degreasing metals and electronic components.
  • Chemical Intermediate: It is utilized as an intermediate in the production of various chlorinated solvents and compounds.
  • Extraction Solvent: The compound is also used for extracting organic materials like decaffeinated coffee and in the production of perfumes and dyes .

Studies have shown that trans-1,2-dichloroethylene interacts with various environmental factors:

  • Volatilization: In saturated zones, it tends to volatilize rapidly once dissolved in water.
  • Soil Mobility: The compound exhibits high mobility in soil due to its low adsorption potential (Koc = 59) .

Research indicates that exposure to this chemical can occur through contaminated water sources or industrial emissions .

Several compounds share structural similarities with trans-1,2-dichloroethylene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Cis-1,2-DichloroethyleneC₂H₂Cl₂More stable than trans isomer; higher dipole moment
1,1-DichloroethyleneC₂H₁Cl₂Does not have geometric isomers; used primarily as a solvent
1,2-DichloroethaneC₂H₄Cl₂More saturated; used as a solvent and chemical intermediate

Trans-1,2-dichloroethylene's unique characteristics include its geometric stability favoring the trans configuration over the cis form by approximately 0.4 kcal/mol . Additionally, its applications as a solvent in precision cleaning set it apart from its analogs.

Geometric Isomerism in Dichloroethylenes

Cis-Trans Isomer Differentiation

Trans-1,2-dichloroethylene represents one of two geometric isomers of 1,2-dichloroethylene, distinguished by the spatial arrangement of chlorine atoms around the carbon-carbon double bond [1]. The fundamental basis for this isomerism lies in the restricted rotation about the double bond, which creates distinct molecular configurations that cannot be interconverted without breaking chemical bonds [1].

In the trans isomer, the two chlorine atoms are positioned on opposite sides of the double bond, creating a symmetrical molecular structure [1]. This contrasts markedly with the cis isomer, where both chlorine atoms occupy the same side of the double bond [1]. The structural differentiation between these isomers arises from the rigid nature of the carbon-carbon double bond, which prevents free rotation and maintains the relative positions of substituent groups [1].

The molecular formula for both isomers remains identical at C₂H₂Cl₂, with a molecular weight of 96.94 grams per mole [2]. However, their distinct geometric arrangements result in significantly different physical and chemical properties. The trans configuration exhibits enhanced symmetry compared to its cis counterpart, leading to notable differences in dipole moments, boiling points, and thermodynamic stability [3].

Table 1: Physical Property Comparison of 1,2-Dichloroethylene Isomers

PropertyTrans-1,2-DichloroethyleneCis-1,2-Dichloroethylene
Molecular FormulaC₂H₂Cl₂ [2]C₂H₂Cl₂ [2]
Molecular Weight96.94 g/mol [2]96.94 g/mol [2]
Boiling Point48°C [9]60°C [3]
Melting Point-49°C [9]-80°C [3]
Density1.257 g/mL [9]Higher than trans [3]
Dipole Moment0.00 D [9]~2.5 D [3]

The differentiation between cis and trans configurations becomes particularly evident when examining their molecular symmetry properties [6]. The cis isomer possesses two mirror planes and one twofold rotation axis, while the trans isomer exhibits different symmetry characteristics due to its opposing chlorine atom arrangement [6].

Thermodynamic Stability of Trans Isomer

Contrary to the general trend observed in most organic compounds where trans isomers demonstrate greater thermodynamic stability, trans-1,2-dichloroethylene exhibits lower stability compared to its cis counterpart [8] [11]. This unusual stability relationship represents a notable exception in organic chemistry, with the cis isomer being more stable by approximately 0.4 kilocalories per mole [8].

The enhanced stability of the cis isomer has been attributed to several molecular orbital interactions and electronic effects [11]. Research indicates that the stabilization arises from favorable interactions between antiperiplanar carbon-hydrogen sigma bonds and low-lying carbon-chlorine sigma-star molecular orbitals [11]. This molecular orbital explanation suggests that the cis configuration allows for more effective orbital overlap and electron delocalization.

Bond length measurements provide additional evidence for the stability differences between the isomers [11]. Experimental data reveal that the carbon-carbon double bond length in the cis isomer measures 1.311 Ångströms, which is shorter than the corresponding bond length of 1.320 Ångströms in the trans isomer [11]. This shorter bond length in the cis isomer indicates stronger bonding interactions and contributes to its enhanced thermodynamic stability.

Table 2: Bond Length Comparison in Dichloroethylene Isomers

Bond TypeTrans-1,2-DichloroethyleneCis-1,2-Dichloroethylene
C=C Bond Length1.320 Å [11]1.311 Å [11]
C-Cl Bond Length~1.70 Å [15]~1.70 Å [15]
C-H Bond Length~1.08 Å [15]~1.08 Å [15]

The thermodynamic properties of trans-1,2-dichloroethylene have been extensively studied using advanced equation of state models [5]. These investigations reveal that the compound exhibits specific thermodynamic behaviors across various temperature and pressure ranges, with validated data available from the triple-point temperature of 223.31 Kelvin to 525 Kelvin at pressures up to 30 megapascals [5].

Molecular Geometry and Bonding

Hybridization and Double-Bond Rigidity

The carbon atoms in trans-1,2-dichloroethylene undergo sp² hybridization, which fundamentally determines the molecular geometry and bonding characteristics of the compound [19] [20]. This hybridization process involves the mixing of one s orbital and two p orbitals on each carbon atom, resulting in the formation of three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry [20] [24].

The sp² hybridization creates a planar molecular structure with bond angles of approximately 120 degrees around each carbon atom [20] [21] [22]. This trigonal planar arrangement positions the carbon-hydrogen and carbon-chlorine bonds in the same plane as the carbon-carbon double bond, maximizing orbital overlap and minimizing electron-electron repulsion [21] [24].

The double bond in trans-1,2-dichloroethylene consists of one sigma bond formed by the head-on overlap of sp² hybrid orbitals and one pi bond created by the lateral overlap of unhybridized p orbitals [20] [22]. The pi bond formation requires parallel alignment of the p orbitals, which imposes strict geometric constraints on the molecule and prevents rotation around the carbon-carbon double bond [25].

Table 3: Molecular Geometry Parameters of Trans-1,2-Dichloroethylene

Geometric ParameterValueSource
Hybridizationsp² [19] [20]Multiple sources
Bond Angles~120° [20] [21]Theoretical prediction
Molecular GeometryTrigonal planar [20] [21]VSEPR theory
Planar ConfigurationYes [22] [25]Structural requirement
Rotational Barrier>60 kcal/mol [25]Energy calculation

The rigidity of the double bond structure plays a crucial role in maintaining the trans configuration and preventing isomerization under normal conditions [1] [25]. The planar configuration is energetically favored by more than 60 kilocalories per mole compared to any twisted alternative, emphasizing the importance of proper orbital alignment for optimal pi bonding [25].

The molecular orbital framework of trans-1,2-dichloroethylene demonstrates the electronic basis for double-bond rigidity [22]. The pi electrons occupy molecular orbitals that extend above and below the molecular plane, creating regions of high electron density that stabilize the planar geometry [22]. Disruption of this planar arrangement would significantly weaken the pi bond and destabilize the molecule.

Dipole Moment and Polarity

Trans-1,2-dichloroethylene exhibits a dipole moment of zero Debye, making it a nonpolar molecule despite containing polar carbon-chlorine bonds [9] [13] [14]. This absence of molecular polarity results from the symmetrical arrangement of the chlorine atoms on opposite sides of the double bond, which causes the individual bond dipoles to cancel each other out [3] [13] [17].

The carbon-chlorine bonds in trans-1,2-dichloroethylene are inherently polar due to the significant electronegativity difference between carbon and chlorine atoms [3] [13]. However, the trans geometry positions these polar bonds in a symmetrical arrangement that results in vector cancellation of the individual dipole moments [13] [14]. This cancellation effect demonstrates the critical importance of molecular geometry in determining overall molecular polarity.

In contrast, the cis isomer of 1,2-dichloroethylene exhibits a substantial dipole moment of approximately 2.5 Debye because the chlorine atoms are positioned on the same side of the molecule [3] [7]. This arrangement prevents dipole cancellation and results in a net molecular dipole pointing toward the chlorine-bearing side of the molecule [3] [7].

Table 4: Dipole Moment Analysis of Dichloroethylene Isomers

CompoundDipole MomentPolaritySymmetry Effect
Trans-1,2-Dichloroethylene0.00 D [9] [13]NonpolarDipoles cancel [13] [14]
Cis-1,2-Dichloroethylene~2.5 D [3] [7]PolarDipoles additive [3] [7]

The zero dipole moment of trans-1,2-dichloroethylene significantly influences its physical properties and intermolecular interactions [9] [14]. The nonpolar nature of the molecule affects its solubility characteristics, boiling point, and ability to participate in dipole-dipole interactions with other polar molecules [3] [9]. This molecular property contributes to the lower boiling point of the trans isomer compared to the polar cis isomer, as less energy is required to overcome intermolecular forces during the phase transition from liquid to gas [3].

Byproduct in Vinyl Chloride Manufacturing

Trans-1,2-dichloroethylene is primarily produced industrially as a byproduct during vinyl chloride monomer manufacturing processes [1] [2]. The compound forms through the oxychlorination of ethylene, where ethylene reacts with hydrogen chloride and oxygen in the presence of copper chloride catalysts at temperatures ranging from 200 to 315°C [1]. This process represents the largest commercial source of trans-1,2-dichloroethylene, accounting for the majority of industrial production volumes.

The vinyl chloride manufacturing process typically generates trans-1,2-dichloroethylene as a minor byproduct, comprising approximately 0.5 to 4% of total production output [3]. During this process, the compound is frequently produced alongside other chlorinated compounds and is subsequently recycled as an intermediate for synthesizing more valuable chlorinated ethylenes [1]. The integrated nature of this production method makes it economically viable, as the compound utilizes waste streams from primary vinyl chloride production.

Production facilities in the Gulf Coast region of the United States represent the major sources of trans-1,2-dichloroethylene releases, where the compound is utilized as a captive intermediate [3]. Historical data from vinyl chloride manufacturing plants indicates substantial byproduct formation, with facilities projecting losses of hundreds of thousands of pounds of dichloroethylene isomers during normal operations [3].

Catalytic Dechlorination of Tetrachloroethanes

Industrial production of trans-1,2-dichloroethylene through catalytic dechlorination of tetrachloroethanes represents an emerging technology with significant potential for selective synthesis [4] [5]. This process involves the reductive dechlorination of 1,1,2,2-tetrachloroethane using specialized metal catalysts, particularly palladized iron systems, which demonstrate high selectivity for producing specific dichloroethylene isomers.

The catalytic dechlorination process operates through sequential reduction steps, where tetrachloroethane undergoes controlled removal of chlorine atoms to yield dichloroethylene products [4]. Research findings indicate that trans-1,2-dichloroethylene is degraded at rates approximately two orders of magnitude lower than other isomers, suggesting potential for selective accumulation during controlled dechlorination processes [4].

The mechanism involves membrane-bound reductive dehalogenases that catalyze the stepwise dechlorination of highly chlorinated ethanes to less chlorinated products [4]. The process demonstrates particular effectiveness with titanium citrate and methyl viologen as reductants, achieving dechlorination rates of 8 to 12 μmol/min/mg of protein for various dichloroethylene isomers [4].

Laboratory-Scale Preparation

Controlled Chlorination of Acetylene

Laboratory-scale preparation of trans-1,2-dichloroethylene through controlled chlorination of acetylene represents one of the most established synthetic routes for research and specialized applications [1] [6] [7]. This method involves the direct reaction of acetylene with chlorine-containing oxidants under carefully controlled temperature conditions, typically maintained between 40 and 80°C [1] [6].

The chlorination process utilizes various chlorine-containing metal salts as oxidants, including ferric chloride, titanium tetrachloride, chromium hexachloride, cupric chloride, stannic chloride, and mercuric chloride [6]. These oxidants facilitate the addition of chlorine atoms to the acetylene triple bond, forming dichloroethylene products while the oxidant undergoes reduction [6].

Research demonstrates that controlled chlorination can achieve high selectivity and yield for trans-1,2-dichloroethylene production [6]. The process typically results in mixed isomer formation with a characteristic distribution of approximately 60% trans and 40% cis isomers [8]. The reaction mechanism involves the formation of intermediate vinyl chloride species that subsequently undergo additional chlorination to produce the final dichloroethylene products [9].

Temperature control represents a critical parameter in this synthesis, with optimal conditions maintained at 40°C to minimize side reactions and maximize product selectivity [1]. The process offers advantages of wide raw material availability, safe operation, and relatively low production costs, making it suitable for clean production technology applications [6].

Isomer-Specific Catalytic Processes

Advanced laboratory-scale preparation methods focus on isomer-specific catalytic processes that enable selective synthesis of trans-1,2-dichloroethylene with high purity and yield [10] [11]. These processes utilize specialized heterogeneous catalysts designed to promote selective dehydrochlorination reactions that favor trans isomer formation.

Catalytic dehydrochlorination of 1,1,2-trichloroethane represents a particularly effective approach for trans-1,2-dichloroethylene synthesis [10]. Research demonstrates that cesium-loaded alumina catalysts (Cs/Al2O3) achieve high selectivity for dichloroethylene production, with trans selectivity exceeding 90% under optimized conditions [10]. The process operates at moderate temperatures between 405 and 450 K, with cesium-based catalysts showing superior performance compared to barium-based alternatives [10].

The catalytic mechanism involves the selective elimination of hydrogen chloride from trichloroethane precursors, with the catalyst structure influencing the stereochemistry of the elimination reaction [10]. Cesium-loaded catalysts demonstrate initial cracking temperatures of 405 K, while barium-loaded catalysts require higher temperatures of 450 K for comparable activity [10].

Isomer separation techniques complement the catalytic synthesis methods, with fractional distillation serving as the primary method for achieving high-purity trans-1,2-dichloroethylene [9] [12]. The separation process takes advantage of the distinct boiling points of the isomers, with trans-1,2-dichloroethylene boiling at 47.7°C compared to 60.2°C for the cis isomer [12]. This significant difference in boiling points enables efficient separation using conventional distillation equipment, achieving purities exceeding 99% for specialized applications [13].

Advanced separation technologies utilizing molecular sieves and selective adsorption materials have emerged as complementary approaches for isomer-specific purification [14] [15]. These methods demonstrate exceptional selectivity for trans isomer separation, with some systems achieving purities exceeding 94% from equimolar mixtures [15].

Table 1: Industrial Production Methods of Trans-1,2-Dichloroethylene
MethodProcess ConditionsTypical YieldIndustrial Scale
Byproduct from Vinyl Chloride ManufacturingOccurs during vinyl chloride monomer production via ethylene oxychlorinationMinor byproduct (0.5-4% of total production)Large scale - primary source
Byproduct from Vinylidene Chloride ProductionGenerated during vinylidene chloride manufacturing processesVaries with process conditionsMedium scale
Catalytic Dechlorination of TetrachloroethanesReductive dechlorination using metal catalysts (Fe, Pd)High selectivity achievable with proper catalystResearch/pilot scale
Thermal Dehydrochlorination of TrichloroethaneThermal cracking at 500°C with steam over iron catalystMixed isomer production requiring separationHistorical commercial process
Direct Chlorination of AcetyleneControlled conditions at 40-80°C with metal salt catalysts60-40% trans-cis ratio typicalLaboratory to pilot scale
Table 2: Laboratory-Scale Preparation Methods
MethodTemperature RangeCatalysts UsedSelectivityAdvantages
Controlled Chlorination of Acetylene40-80°CFeCl3, CuCl2, TiCl4, HgCl2Moderate (requires isomer separation)Simple reaction conditions
Catalytic Dehydrochlorination of 1,1,2-Trichloroethane405-450°K (132-177°C)Cs/Al2O3, Ba/Al2O3High trans selectivity (>90%)High selectivity for trans isomer
Isomer-Specific Separation via Fractional DistillationAmbient to 100°CNone (physical separation)Very high purity achievable (>99%)High purity product
Oxidative Chlorination with Metal SaltsRoom temperature to 150°CVarious metal chloridesVariable depending on conditionsMild reaction conditions
Table 3: US Production Volume Data for Trans-1,2-Dichloroethylene
YearProduction Volume RangeMarket Trend
198610K-500K lbsInitial commercial production
19901-10M lbsSignificant increase
19941-10M lbsStable production
199810K-500K lbsTemporary decrease
20021-10M lbsRecovery and growth
20061-10M lbsContinued growth
20111-10M lbsStable high production
20121-10M lbsStable high production
20131-10M lbsStable high production
20141-10M lbsStable high production
20151-10M lbsStable high production
Table 4: Comparative Analysis of Synthesis Pathways
Synthesis PathwayReaction TypeTemperature RequiredEnergy IntensityCommercial ViabilityEnvironmental Impact
Vinyl Chloride ByproductOxychlorination byproduct200-315°CHigh (integrated process)Primary commercial sourceIntegrated waste utilization
Acetylene ChlorinationDirect halogenation40-80°CLow to moderateResearch/specialty applicationsModerate chlorine usage
Tetrachloroethane DechlorinationReductive dechlorinationRoom temperature with catalystLowEmerging technologyCatalyst-dependent
Trichloroethane DehydrochlorinationThermal elimination500°CVery highHistorical processHigh energy consumption
Table 5: Physical Properties Relevant to Isomer Separation
IsomerBoiling PointMelting PointDensity 20°CSeparation MethodIndustrial Preference
Trans-1,2-Dichloroethylene47.7°C-49.44°C1.2631 g/mLFractional distillationPreferred for most applications
Cis-1,2-Dichloroethylene60.2°C-81.47°C1.2917 g/mLFractional distillationSpecialized applications

Physical Description

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43° F. Denser than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.

Color/Form

Colorless liquid (usually a mixture of the cis- and trans-isomers) ...
Mobile liquid

XLogP3

1.9

Boiling Point

118 to 140 °F at 760 mm Hg (NTP, 1992)
55.0 °C
55 °C
118-140°F

Flash Point

39 °F (NTP, 1992)
6 °C (43 °F) - closed cup
36 °F (2 °C) - closed cup
2 °C c.c.
36-39°F

Vapor Density

3.34 (NTP, 1992) (Relative to Air)
3.4 (Air = 1)
Relative vapor density (air = 1): 3.34
3.34

Density

1.27 at 77 °F (USCG, 1999)
Approximately 1.28
Relative density (water = 1): 1.28
1.27
(77°F): 1.27

LogP

log Kow = 1.86
2

Odor

Ethereal, slightly acrid
Pleasant
Sweet, slightly irritating chloroform-like odor
... Slightly acrid, chloroform-like odo

Melting Point

-71 °F (NTP, 1992)
-57.0 °C
-57 °C
-57 to -115°F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,2-Dichloroethylene is a mixture of cis and trans 1,2-dichloroethylene. It is a colorless liquid with a sweet odor. It is soluble in water. USE: 1,2-Dichloroethylene is used in refrigerants and in solvents. It is also used as an intermediate in the production of polymers and other chemicals. 1,2-Dichloroethylene is not present in any known consumer products. EXPOSURE: Workers who produce or use 1,2-dichloroethylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air or consumption of contaminated drinking water. If 1,2-dichloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms under anaerobic conditions, and is not expected to build up in fish. RISK: Nervous system effects (nausea, headache, drowsiness, loss of consciousness) are the primary effects reported in humans after breathing in high levels of 1,2-dichloroethylene. Breathing in very high levels may cause death. Data on the potential for 1,2-dichloroethylene to produce other toxic effects in humans were not available. Damage to the lungs, liver, and heart were observed in laboratory animals exposed to high-to-very high air levels of trans-1,2-dichloroethlyene. Changes in the blood were observed at moderate air levels. Liver damage and changes in the blood were reported in laboratory animals exposed to high oral doses of trans- or cis-1,2-dichloroethylene. Data on the potential for 1,2-dichloroethylene to cause infertility in laboratory animals were not available. No evidence of abortion was observed in laboratory animals exposed to high air levels of trans-1,2-dichloroethylene during pregnancy. Data on the potential for 1,2-dichloroethylene to cause birth defects were not available, but decreased offspring body weight was observed at high air levels of trans-1,2-dichloroethylene that also caused weight loss in mothers. Data on the potential for 1,2-dichloroethylene to cause cancer in laboratory animals were not available. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of cis-1,2-dichloroethylene based on the absence of cancer studies in humans and animals. The potential for 1,2-dichloroethylene to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

180 to 265 mm Hg at 68 °F (NTP, 1992)
201.00 mmHg
2.01X10+2 mm Hg at 25 °C
180-265 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

540-59-0

Wikipedia

1,2-dichloroethene

Use Classification

Chemical Classes -> Volatile organic compounds
Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

In the thermal dehydrochlorination of 1,1,2-trichloroethane, the 1,2-dichloroethylenes are obtained together with the 1,1-isomer. With increasing temperature, formation of the 1,2-isomers increases. The trans isomer is preferentially formed. With catalysts, the individual ratios can be varied to some extent. /1,2-Dichloroethylenes/
Preparation: Bordner, United States of America patent 2504919 (1950 to Du Pont).
1,2-Dichloroethylene can be produced by direct chlorination of acetylene at 40 °C.
Reduction of 1,1,2,2-tetrachloroethane with steam over an iron catalyst

General Manufacturing Information

All other basic organic chemical manufacturing
Ethene, 1,2-dichloro-: ACTIVE
1,2-Dichloroethylene exists as symmetrical, cis- 60%, and trans- 40%.
Trans-isomer is more widely used in industry than either the cis-isomer or the commercial mixture.
Because of the relatively low demand for 1,2-dichloroethylenes they are not deliberately produced in large quantities. They occur as byproducts in some processes, such as the production of vinyl chloride, trichloroethylene, and tetrachloroethylene and can be withdrawn and purified if required. /1,2-Dichloroethylenes/

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 1,2-dichloroethylene; Matrix: air; Detection Limit: 2.0 ug/sample.
EPA Method OHC. Organics Analysis, Multi-Media, High-Concentration. Gas Chromatography/Mass Spectrometry. Detection limit = 2.5 mg/kg.
EPA Method 624-S. Analysis of Purgeable Organic Priority Pollutants in Industrial and Municipal Wastewater Treatment Sludge. This method is used for qualitative and quantitative analysis of purgeable (volatile) organic compounds in municipal and industrial wastewater treatment sludges. Gas Chromatography/Mass Spectrometry, Detection limit was not reported.
EPA Method MC_VOA-W. Analysis of Volatile Organics in Multi-Concentration Water Samples by Gas Chromatography with a Mass Spectrometer. This method is applicable to water from hazardous waste sites. Detection limit = 10 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2-Dichloroethylene (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and accurate method for extraction and quantitation of volatile halocarbons, i.e., 1,1- and 1,2-dichloroethylene (DCE), from body tissues has been developed. The organic volatiles were thermally desorbed from tissues contained within a Tekmar purge device, which was immersed in a stirred water bath at 60 degrees C. In order to avoid foaming, the stream of purging gas (helium) was applied 2 mm above, rather than below the sample surface in the purging device. The purged 1,1- and 1,2-DCE were retained on Tenax-GC (80-100 mesh), then desorbed by heating and vented into a Tracor 560 gas chromatograph. The detection limit of the Hall electrolytic conductivity detector operated in the halogen mode was 50 pg. Recoveries of 1,1- and 1,2-DCE from various animal tissues spiked in vitro were greater than 50%. This purge-and-trap technique appears well suited for studies of the uptake and disposition of volatile organics in body tissues.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air, light, and moisture sensitive.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with 1,2-DCE you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. 1,2-Dichloroethylene must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where 1,2-dichloroethylene is used, handled, or stored. Metal containers involving the transfer of 5 gallons or more of 1,2-dichloroethylene should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of 1,2-dichloroethylene. Wherever 1,2-dichloroethylene is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store in a cool, dry, well-ventilated location. Separate from air, light, heat, strong oxidizing materials.

Interactions

Inhalation studies were conducted to determine the potential subchronic toxicity of a mixture of trans-1,2-dichloroethylene (70%), cis-1,2-dichloroethylene (5%), and perfluorobutylethylene (25%). Groups of rats were exposed to 0, 400, 2000, or 8000 ppm concentrations of the mixture vapor 6 hr/day, 5 days/wk, for a total of 20 exposures. Subgroups of rats were further observed during a 1-month recovery period. Functional observational battery (FOB) and motor activity (MA) behavioral tests were conducted prior to initiation of the exposures, during exposure wk 4, and after a 1-month post-exposure recovery period. Clinical pathology evaluations were conducted at the end of the exposure period and after a 1-month recovery period. At the end of the 4-wk exposure period, tissues from rats were collected, histologically processed, and evaluated by light microscopy. Test substance-related, biologically significant decreased body weights and body weight gains occurred in male and female rats exposed to 8000 ppm. In addition, test substance-related, statistically significant decreases in food consumption and/or food efficiency were observed in male rats exposed to 8000 ppm. During exposures to 8000 ppm, some rats exhibited tremors and ataxia. Usually tremors and ataxia were observed within 1 hr after initiation of the daily exposure period and were observed during each exposure day. Tremors were also observed during 1 exposure day in the 2000 ppm animals. In addition to the tremors and ataxia, rats exposed to 2000 ppm or 8000 ppm had a diminished and/or no alerting response to a sharp, sound stimulus during each of the daily exposure periods. These effects were transient since no clinical observations of compromised neurological function were detected when the rats were evaluated upon return to the animal room following exposure. Daily reoccurrence of this apparently acute effect in the 8000 ppm group did not produce enduring neurological changes since there were no test substance-related effects on FOB parameters or on MA conducted the day following the last exposure or during the recovery period. In addition, there were no toxicologically significant changes in hematology, clinical chemistry, or urinalysis parameters in either males or females for any exposure concentration; and there were no test substance-related gross or microscopic morphological changes in males or females administered any exposure concentration. Under the conditions of the study, the no-observed-effect level (NOEL) was 400 ppm in males and females based on clinical signs of toxicity during exposure to 2000 or 8000 ppm. /Mixture of trans-1,2-dichloroethylene (70%), cis-1,2-dichloroethylene (5%), and perfluorobutylethylene (25%)/

Stability Shelf Life

Stable under recommended storage conditions.
... Gradually decomposed by light, air, and moisture, forming /hydrogen chloride/.
May form organic peroxides following prolonged contact with air.

Dates

Last modified: 08-15-2023

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